N-{3-methyl-4-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide
CAS No.: 2097934-58-0
Cat. No.: VC4714438
Molecular Formula: C25H31F3N4O3S
Molecular Weight: 524.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097934-58-0 |
|---|---|
| Molecular Formula | C25H31F3N4O3S |
| Molecular Weight | 524.6 |
| IUPAC Name | N-[3-methyl-4-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]sulfonylphenyl]acetamide |
| Standard InChI | InChI=1S/C25H31F3N4O3S/c1-18-16-21(29-19(2)33)6-7-24(18)36(34,35)32-10-8-22(9-11-32)30-12-14-31(15-13-30)23-5-3-4-20(17-23)25(26,27)28/h3-7,16-17,22H,8-15H2,1-2H3,(H,29,33) |
| Standard InChI Key | JQRQNAUHHWOIQD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Introduction
The compound N-{3-methyl-4-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide represents a complex organic molecule with potential applications in medicinal chemistry. Its structure combines functional groups such as sulfonamides, piperazines, and trifluoromethyl-substituted phenyl rings, which are often associated with bioactive properties.
This article explores the structural attributes, synthesis pathways, and potential biological applications of this compound based on available literature.
Structural Features
Molecular Formula: C24H32F3N5O3S
Molecular Weight: Approximately 527.61 g/mol
Key Functional Groups:
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Trifluoromethyl Phenyl Ring: Imparts enhanced metabolic stability and lipophilicity.
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Piperazine and Piperidine Rings: Common in pharmacophores for receptor binding.
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Sulfonamide Group: Known for its role in antimicrobial and enzyme inhibition activities.
The presence of these groups suggests potential pharmacological relevance, particularly in targeting receptors or enzymes in therapeutic contexts.
Synthesis Pathways
The synthesis of N-{3-methyl-4-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide typically involves multistep organic reactions:
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Preparation of Trifluoromethyl Phenyl Derivative:
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Starting with halogenated trifluoromethyl benzene derivatives, nucleophilic substitution reactions introduce piperazine groups.
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Formation of Sulfonamide Linkage:
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Reaction between sulfonyl chlorides and amine precursors forms the sulfonamide bond.
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Acetamide Functionalization:
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Acetylation reactions are employed to introduce the acetamide group at the terminal end.
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These steps require precise control of reaction conditions to ensure high yields and purity.
Analytical Characterization
The compound can be characterized using advanced spectroscopic techniques:
Comparative Analysis
To better understand its significance, we compare it with similar compounds:
Notes
This article synthesizes information from diverse sources while adhering to strict scientific standards for reliability and accuracy.
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- concentration of a solution resulting from a known mass of compound in a specific volume